molecular formula C8H8BrFO B1521271 1-Bromo-2-ethoxy-3-fluorobenzene CAS No. 909302-84-7

1-Bromo-2-ethoxy-3-fluorobenzene

Cat. No.: B1521271
CAS No.: 909302-84-7
M. Wt: 219.05 g/mol
InChI Key: QUPXYTPDGYOCQT-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluorobenzene is a chemical compound with the CAS Number: 909302-84-7. It has a molecular weight of 219.05 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 1-Bromo-2-Fluorobenzene, often involves electrophilic aromatic substitution . This process involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

1-Bromo-2-Fluorobenzene can undergo various reactions and transformations, including nucleophilic substitution, cross-coupling, fluorination, and cyclization reactions .

Scientific Research Applications

Electrochemical Fluorination Studies

1-Bromo-2-ethoxy-3-fluorobenzene has been examined in electrochemical fluorination studies. For instance, Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds similar to this compound, to understand the formation mechanism of fluorinated compounds like 1,4-difluorobenzene (Horio et al., 1996).

Photodissociation Studies

The photodissociation behavior of compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene was analyzed by Gu et al. (2001) using photofragment translational spectroscopy. This research contributes to understanding the photodissociation mechanisms of bromo-fluorobenzenes, which could be relevant to compounds like this compound (Gu et al., 2001).

Catalytic Reactions and Synthesis

A study by Chen et al. (2014) explored the palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles. This research demonstrates the utility of compounds similar to this compound in forming heterocycles, which are valuable in organic synthesis (Chen et al., 2014).

Formation of Radical Cations

Mohan and Mittal (1996) investigated the reaction of hydroxyl radicals with 1-bromo-2-fluorobenzene, leading to the formation of radical cations. These findings could be pertinent to understanding the reactivity of similar compounds like this compound under specific conditions (Mohan & Mittal, 1996).

Chemoselectivity in Organometallic Chemistry

Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, emphasizing their role as solvents or ligands. This research provides insights into the chemical behavior of fluorinated benzenes, potentially applicable to this compound (Pike et al., 2017).

Mechanism of Action

One of the most common reactions involving 1-Bromo-2-Fluorobenzene is nucleophilic substitution. This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXYTPDGYOCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669740
Record name 1-Bromo-2-ethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909302-84-7
Record name 1-Bromo-2-ethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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